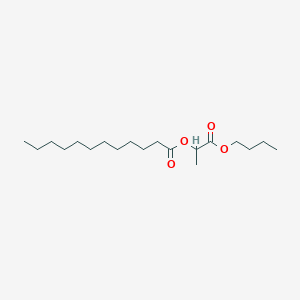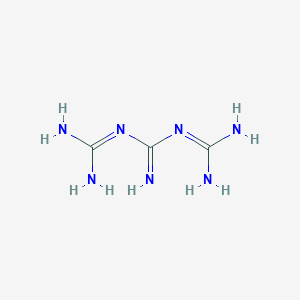
Dibenzylstannanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzylstannanone is an organotin compound characterized by the presence of two benzyl groups attached to a tin atom This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dibenzylstannanone typically involves the reaction of dibenzylstannane with an oxidizing agent. One common method is the oxidation of dibenzylstannane using hydrogen peroxide or other suitable oxidizing agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Dibenzylstannanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state tin compounds.
Reduction: this compound can be reduced back to dibenzylstannane using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Higher oxidation state tin compounds.
Reduction: Dibenzylstannane.
Substitution: Various substituted organotin compounds.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of other organotin compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique organometallic structure.
Industry: Utilized in the production of polymers and as a stabilizer in PVC.
Mécanisme D'action
The mechanism by which dibenzylstannanone exerts its effects is primarily through its interaction with biological molecules. The tin atom in the compound can form coordination bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or interference with cellular processes, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
- Dibutyltin oxide
- Tributyltin chloride
- Tetraphenyltin
Comparison: Dibenzylstannanone is unique due to the presence of benzyl groups, which impart different chemical and physical properties compared to other organotin compounds. For instance, dibutyltin oxide and tributyltin chloride are more commonly used as catalysts and biocides, respectively, while tetraphenyltin is often used in materials science. The benzyl groups in this compound may enhance its solubility in organic solvents and potentially alter its reactivity and biological activity.
Propriétés
Numéro CAS |
10448-44-9 |
|---|---|
Formule moléculaire |
C14H14OSn |
Poids moléculaire |
316.97 g/mol |
Nom IUPAC |
dibenzyl(oxo)tin |
InChI |
InChI=1S/2C7H7.O.Sn/c2*1-7-5-3-2-4-6-7;;/h2*2-6H,1H2;; |
Clé InChI |
DRNWASHEONIABT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C[Sn](=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Chloro-7h-benzo[c]phenothiazine](/img/structure/B14736881.png)

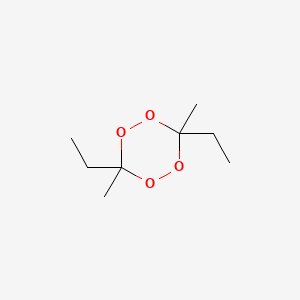

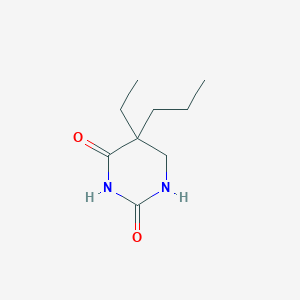

![4-[(2-Nitro-benzylidene)-amino]-phenol](/img/structure/B14736925.png)
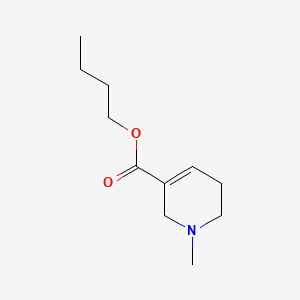
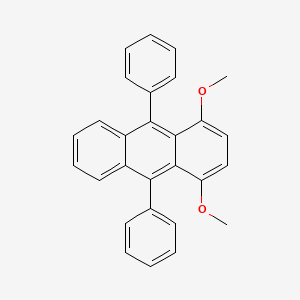
![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)
![1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B14736961.png)
